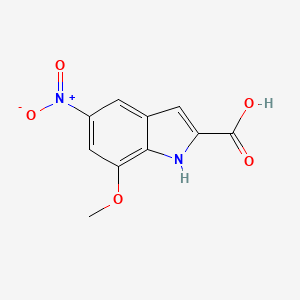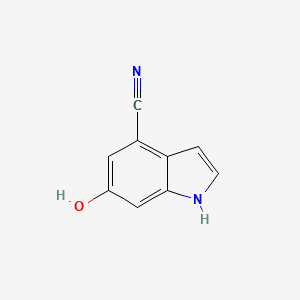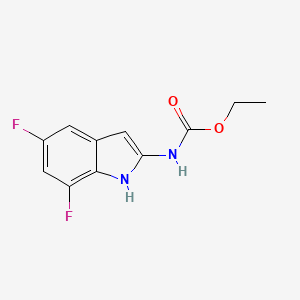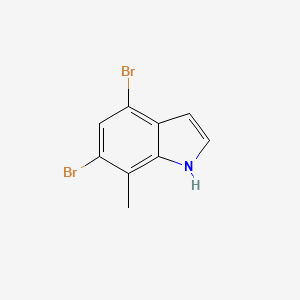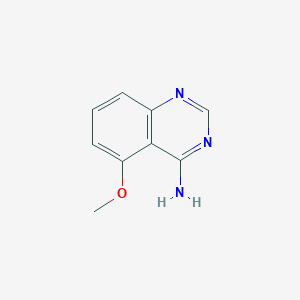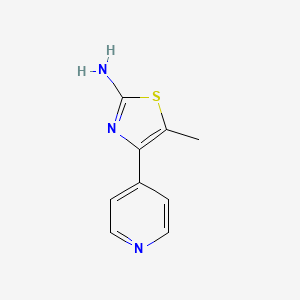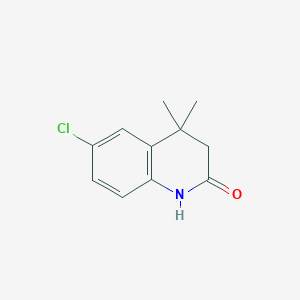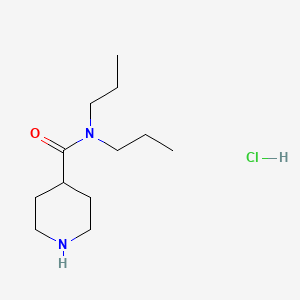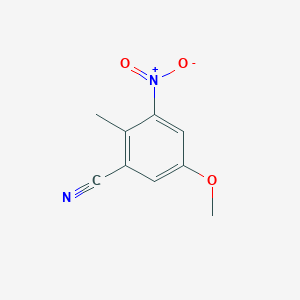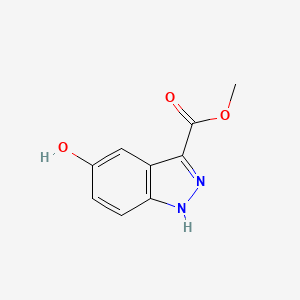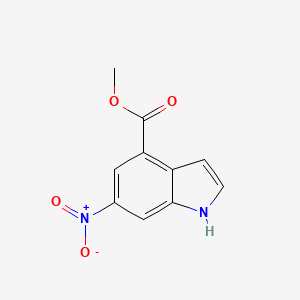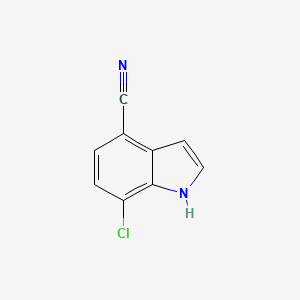![molecular formula C17H13N5O3 B1423685 1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione CAS No. 1232799-90-4](/img/structure/B1423685.png)
1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione
Übersicht
Beschreibung
The compound “1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .
Synthesis Analysis
Several methods have been reported for the synthesis of 1,3,4-oxadiazoles. The commonly used synthetic route includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry . The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are often determined by UV, IR, 1H NMR, 13C NMR, and mass spectrometry . The derivatives with potent antibacterial activity were subjected to molecular docking studies to investigate the interactions between the active derivatives and amino acid residues existing in the active site of peptide deformylase .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
1,2,4-oxadiazole derivatives, including compounds structurally related to the one , have been explored for their potential antitumor properties. For instance, Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring, showing significant antitumor activity towards a panel of cell lines in vitro. This suggests a potential area of application for the compound in cancer research (Maftei et al., 2013).
Anti-protozoal Activity
Compounds containing 1,2,4-oxadiazole, as well as 1,2,3-triazole, have been found to exhibit significant anti-protozoal activity. Dürüst et al. (2012) synthesized novel oxadiazolyl pyrrolo triazole diones and tested their in vitro anti-protozoal activities, highlighting the potential of 1,2,4-oxadiazole derivatives in treating protozoal infections (Dürüst et al., 2012).
Antibacterial Activity
The antibacterial potential of 1,2,4-oxadiazole derivatives has been demonstrated in various studies. Hu et al. (2005) synthesized polyheterocycles with significant antibacterial activity, suggesting the potential of 1,2,4-oxadiazole-based compounds in developing new antibacterial drugs (Hu et al., 2005).
Anticancer Agents
The 1,2,4-oxadiazole ring structure is also promising in the field of anticancer drug development. Redda et al. (2007) reported on the synthesis and anti-cancer activity of 1,3,4-oxadiazolyl tetrahydropyridines, again highlighting the relevance of this chemical structure in cancer treatment (Redda et al., 2007).
Antimicrobial Activities
Bayrak et al. (2009) synthesized 1,2,4-triazoles and evaluated their antimicrobial activities. Their findings reinforce the antimicrobial potential of compounds containing structures like 1,2,4-oxadiazole (Bayrak et al., 2009).
Tuberculostatic Activity
Foks et al. (2004) investigated the tuberculostatic activity of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives. The research indicates the potential use of related compounds in treating tuberculosis (Foks et al., 2004).
Zukünftige Richtungen
Oxadiazole derivatives exhibit a range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities . Therefore, the future research directions could involve further exploration of these properties, optimization of their synthesis, and investigation of their potential applications in medicine .
Eigenschaften
IUPAC Name |
1-[[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-13-8-9-14(24)22(13)20-16-12(7-4-10-18-16)17-19-15(21-25-17)11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPULRABDAKTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1423606.png)
